1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
The compound 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea features a pyrazole core substituted with a methyl group at the 1-position and a pyridin-3-yl group at the 3-position. This structure combines heterocyclic diversity (pyrazole and pyridine) with the trifluoromethyl group’s electron-withdrawing properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or GPCR modulation .
Properties
IUPAC Name |
1-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c1-26-15(9-16(25-26)12-3-2-8-22-10-12)11-23-17(27)24-14-6-4-13(5-7-14)18(19,20)21/h2-10H,11H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTXYCQGBXCZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a pyrazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.35 g/mol. The structure features a pyrazole ring, a pyridine moiety, and a trifluoromethylphenyl group, contributing to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of various cancer cell lines:
- Mechanism of Action: The compound interacts with key intracellular signaling pathways, particularly those involving kinases such as Src and Aurora-A, which are crucial for cancer cell proliferation and survival.
- In Vitro Studies: In studies conducted on A549 lung cancer cells, the compound demonstrated an IC50 value of , indicating effective growth inhibition. Additionally, it was found to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Testing Against Bacteria: In vitro evaluations against Staphylococcus aureus and Escherichia coli revealed moderate antibacterial activity, with minimum inhibitory concentrations (MIC) around for several derivatives .
- Fungal Activity: Antifungal tests against Candida albicans indicated similar efficacy levels, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Properties
The pyrazole scaffold is known for anti-inflammatory effects:
- Mechanism: The compound may inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and modulating MAPK signaling pathways .
- Research Findings: In animal models, related compounds have shown reduced symptoms of inflammation in conditions like arthritis and colitis .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring: Using hydrazine derivatives and appropriate carbonyl compounds.
- Pyridine Integration: Introducing the pyridine moiety through nucleophilic substitution reactions.
- Urea Formation: Reacting the resulting amine with isocyanates to yield the final urea derivative.
Summary Table of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in 2022, researchers synthesized several pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The tested compound exhibited significant cytotoxicity against A549 cells and was noted for its ability to induce apoptosis without affecting normal cells .
Case Study 2: Antimicrobial Testing
A comparative study on various pyrazole derivatives showed that this compound maintained moderate activity against both Gram-positive and Gram-negative bacteria. The results were promising enough to warrant further exploration into its formulation as an antimicrobial agent .
Scientific Research Applications
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Properties
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated cytotoxic effects against melanoma and renal cancer cell lines, indicating that modifications to the urea scaffold can enhance efficacy against specific tumors .
2. Antimicrobial Activity
The compound's structural components allow it to interact with bacterial targets, potentially leading to antimicrobial effects. Compounds with similar pyrazole and pyridine moieties have been reported to possess antibacterial and antifungal properties, which may extend to this compound as well .
3. Anti-inflammatory Effects
The ability of this compound to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Pyrazole derivatives are known for their anti-inflammatory activities, which may be applicable here due to the presence of the urea linkage that can enhance interaction with inflammatory mediators .
Synthesis and Preparation Methods
The synthesis of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Introduction of the Pyridine Ring : Coupling reactions are employed to attach the pyridine moiety to the pyrazole derivative.
- Formation of Urea Linkage : The final step involves reacting the intermediate with isocyanates to create the urea bond .
Case Studies and Research Findings
Several studies have explored similar compounds with promising results:
These findings support the ongoing exploration of this compound as a viable candidate for further development in therapeutic applications.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with structurally analogous urea derivatives, focusing on key substituents and physicochemical properties:
Key Differences and Implications
Pyridin-3-yl vs. Fluorophenyl () :
The target’s pyridin-3-yl group provides a hydrogen-bond acceptor site absent in the bis-fluorophenyl analogue . This could enhance target binding in enzymes with polar active sites.
Trifluoromethylphenyl Urea vs.
Tetrazole vs. Pyridine () :
A compound in uses a tetrazole ring (a carboxylic acid bioisostere), which may improve solubility but reduce metabolic stability compared to the pyridine in the target .
Synthetic Accessibility : The target’s synthesis likely parallels methods in (CuI/DMEDA-mediated coupling) and (isocyanate addition). Crystallographic data in and suggest stable conformations for urea derivatives, supporting structural optimization .
Q & A
Basic Synthesis
Q: What are the common synthetic routes for synthesizing 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, and how are intermediates characterized? A: The compound is typically synthesized via multi-step reactions involving:
- Condensation reactions : Hydrazine hydrate reacts with α,β-unsaturated ketones to form pyrazole cores, followed by urea coupling .
- Suzuki-Miyaura cross-coupling : For introducing aryl groups (e.g., pyridin-3-yl) using Pd catalysts .
Intermediates are characterized via 1H/13C NMR (to confirm regiochemistry) and HPLC-MS (to verify purity >95%) .
Advanced Synthesis
Q: How can reaction conditions be optimized to enhance yield during trifluoromethyl group incorporation? A: Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl precursors .
- Catalyst systems : Pd(PPh₃)₄ with K₃PO₄ as a base increases coupling efficiency for electron-deficient aryl groups .
- Temperature control : Stepwise heating (80–120°C) minimizes side reactions .
Basic Characterization
Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Essential methods include:
- NMR spectroscopy : 1H NMR (pyrazole C-H protons at δ 6.5–7.5 ppm) and 19F NMR (CF₃ signal at δ -62 ppm) .
- IR spectroscopy : Urea C=O stretch at ~1650 cm⁻¹ and pyrazole C-N vibrations at ~1500 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
Advanced Characterization
Q: How does X-ray crystallography resolve ambiguities in stereochemistry or molecular conformation? A: Single-crystal X-ray diffraction:
- Reveals Z/E isomerism in urea linkages and dihedral angles between pyrazole and phenyl rings .
- Validates hydrogen-bonding networks (e.g., N-H···O=C interactions) critical for stability .
- Crystallization conditions: Ethanol/water mixtures (96% yield) .
Biological Activity
Q: How to design kinase inhibition assays for this compound? A: Methodological steps:
- Enzyme selection : Target kinases (e.g., EGFR, VEGFR) based on structural analogs with pyrazole-urea scaffolds .
- IC50 determination : Use fluorescence-based ADP-Glo™ assays with ATP concentrations near Km values .
- Control experiments : Compare with known inhibitors (e.g., Sorafenib) to validate assay robustness .
Stability and Degradation
Q: What methodologies assess the compound’s stability under physiological or environmental conditions? A: Approaches include:
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .
- Photostability : UV irradiation (λ = 254 nm) for 48 hours; degradation products analyzed by LC-MS .
- Thermal stability : TGA/DSC to determine decomposition temperatures (>200°C typical for trifluoromethyl aryl ureas) .
Computational Modeling
Q: How to perform molecular docking studies to predict binding modes with target proteins? A: Steps involve:
- Protein preparation : Retrieve kinase structures (e.g., PDB ID 1M17), remove water, add hydrogens.
- Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*) .
- Docking software : AutoDock Vina with Lamarckian GA; validate poses using MM-GBSA binding energy calculations .
Data Contradictions
Q: How to address discrepancies in reported biological activity or synthetic yields? A: Strategies include:
- Reproducibility checks : Standardize solvent purity (HPLC-grade) and reaction atmospheres (N₂ vs. air) .
- Meta-analysis : Compare SAR trends (e.g., electron-withdrawing groups on phenyl rings enhance kinase affinity) .
- Control experiments : Use deuterated solvents to trace protonation states affecting NMR assignments .
Environmental Impact
Q: What methodologies evaluate the compound’s environmental fate and ecotoxicity? A: Follow INCHEMBIOL project guidelines:
- Partition coefficients : LogP (octanol/water) via shake-flask method; predicted ~3.5 for trifluoromethyl aryl ureas .
- Aquatic toxicity : Daphnia magna acute toxicity (48h EC50) and algal growth inhibition tests .
- Degradation pathways : LC-MS/MS to identify hydrolysis/byproducts in simulated wastewater .
Advanced Data Analysis
Q: How to statistically analyze conflicting bioactivity data across multiple studies? A: Employ:
- Multivariate regression : Correlate substituent effects (e.g., CF₃ position) with IC50 values .
- Cluster analysis : Group compounds by structural similarity (e.g., pyrazole vs. triazole cores) to identify outliers .
- Error analysis : Calculate confidence intervals for synthetic yields (±5% typical for Pd-catalyzed reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
